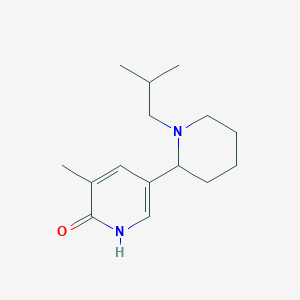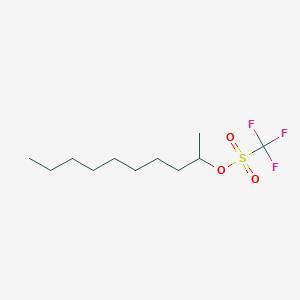
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-4h-1,2,4-triazole-3-thiol with ethyl bromoacetate . The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazole derivative, while oxidation may produce a triazole oxide.
科学的研究の応用
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of advanced materials such as polymers and coatings with specific properties.
作用機序
The mechanism of action of ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are critical for the survival or proliferation of pathogens or cancer cells .
類似化合物との比較
Similar Compounds
Ethyl 4-methyl-4h-1,2,4-triazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-methyl-4h-1,2,4-triazole-3-thiol: Contains a thiol group instead of an ester, leading to different chemical properties and applications.
4-Methyl-4h-1,2,4-triazole-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group.
Uniqueness
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
特性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
ethyl 5-bromo-4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H8BrN3O2/c1-3-12-5(11)4-8-9-6(7)10(4)2/h3H2,1-2H3 |
InChIキー |
AQFJHVBTJCDQBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C(N1C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)

![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)



